tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate
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Overview
Description
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, a chlorostyryl moiety, and a phenyl ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with a chlorostyryl derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with aryl halides in the presence of a base like cesium carbonate and a solvent such as 1,4-dioxane .
Industrial Production Methods
Industrial production of tert-butyl carbamates often employs di-tert-butyl dicarbonate as a reagent. This compound reacts with amines to form the desired carbamate under mild conditions. The process can be conducted in various solvents, including water, making it environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorostyryl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps to protect the amino group during various reaction steps .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its stability and reactivity make it a valuable tool for modifying proteins and studying their functions .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its unique structure allows for the development of novel therapeutic agents .
Industry
Industrially, this compound is used in the synthesis of various polymers and materials. Its reactivity with different functional groups makes it a versatile building block in material science .
Mechanism of Action
The mechanism of action of tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate involves its interaction with nucleophiles and electrophiles. The tert-butyl group provides steric hindrance, making the compound stable under various conditions. The chlorostyryl moiety can undergo electrophilic substitution, while the carbamate group can participate in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used in similar applications.
tert-Butyl phenylcarbamate: Another carbamate with a phenyl group, used in organic synthesis.
tert-Butyl (4-bromobenzyl)carbamate: A brominated derivative used in specialized chemical reactions.
Uniqueness
tert-Butyl (E)-(2-(3-chlorostyryl)phenyl)carbamate is unique due to its combination of a chlorostyryl group and a phenyl ring. This structure provides specific reactivity patterns that are not observed in simpler carbamates. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C19H20ClNO2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
tert-butyl N-[2-[(E)-2-(3-chlorophenyl)ethenyl]phenyl]carbamate |
InChI |
InChI=1S/C19H20ClNO2/c1-19(2,3)23-18(22)21-17-10-5-4-8-15(17)12-11-14-7-6-9-16(20)13-14/h4-13H,1-3H3,(H,21,22)/b12-11+ |
InChI Key |
USTGIJWRAAOIPQ-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1/C=C/C2=CC(=CC=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C=CC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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